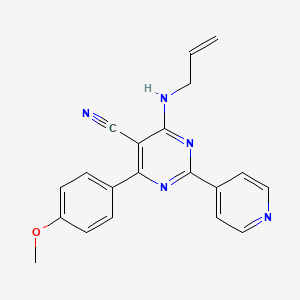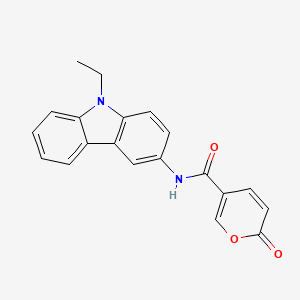
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . These properties make them attractive for various applications in optoelectronics, electroactive materials, and more.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide typically involves the reaction of 9-ethylcarbazole with ethyl-3-oxobutanoate under specific conditions. The reaction in benzene yields ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethylcarbazol-3-yl)-3-oxobutanamide acylation products . The condensation products can be cyclized to the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating in mineral oil at 240-250°C .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve electropolymerization processes. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . These methods are advantageous due to their ability to produce high-quality materials with excellent optoelectronic properties.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl-3-oxobutanoate, hydrochloric acid, and benzene . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the direction and outcome of the reactions.
Major Products Formed
The major products formed from these reactions include ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate and N-(9-ethylcarbazol-3-yl)-3-oxobutanamide . These products can further undergo cyclization to form more complex structures.
Wissenschaftliche Forschungsanwendungen
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrochemical polymerization, which proceeds through an ECE mechanism . This mechanism starts with the oxidation of the monomer to the corresponding cation radical, followed by a fast dimerization at position 3 of the carbazole unit .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide include:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different optoelectronic properties compared to poly(2,7-carbazole) due to its unique structure.
Indolocarbazoles: Another group of materials with excellent performance, solubility, and stability.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of carbazole derivatives with those of pyran carboxamides
Eigenschaften
CAS-Nummer |
371222-59-2 |
|---|---|
Molekularformel |
C20H16N2O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c1-2-22-17-6-4-3-5-15(17)16-11-14(8-9-18(16)22)21-20(24)13-7-10-19(23)25-12-13/h3-12H,2H2,1H3,(H,21,24) |
InChI-Schlüssel |
VVRUZFJDYVELAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=COC(=O)C=C3)C4=CC=CC=C41 |
Löslichkeit |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)

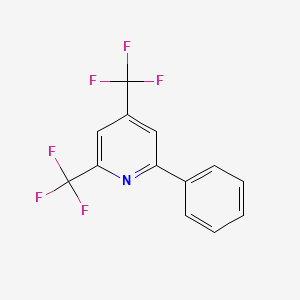
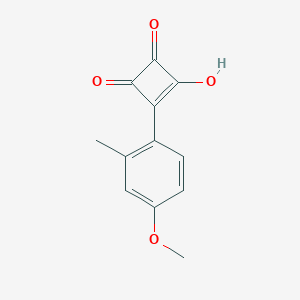
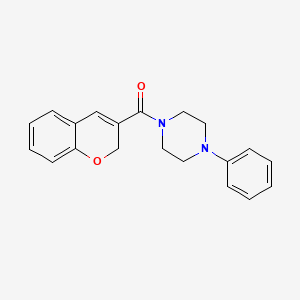
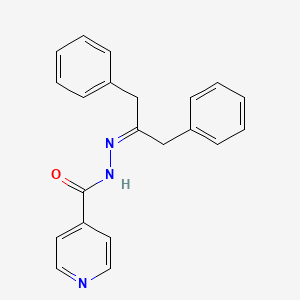
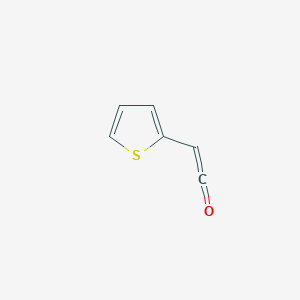

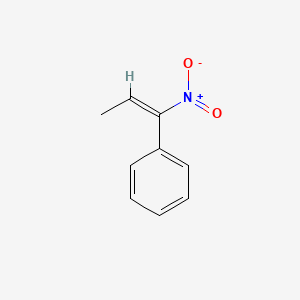
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
